molecular formula C18H13ClFN3O2S B2582304 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899744-14-0

2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2582304
CAS No.: 899744-14-0
M. Wt: 389.83
InChI Key: MBJHPBOADIWCNI-UHFFFAOYSA-N
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Description

2-{[4-(3-Chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a pyrazinone core (3-oxo-3,4-dihydropyrazine) substituted at position 4 with a 3-chloro-4-fluorophenyl group. A thioether (-S-) linkage connects this core to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen atom (N-phenyl).

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-14-10-13(6-7-15(14)20)23-9-8-21-17(18(23)25)26-11-16(24)22-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHPBOADIWCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.

    Attachment of the sulfanyl group: This step involves the reaction of the pyrazine derivative with a thiol compound under suitable conditions.

    Formation of the phenylacetamide group: This can be achieved through acylation reactions using phenylacetic acid derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to a hydroxyl group.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound can be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazinone vs. Pyrazole Derivatives

  • Example: 2-[(4-Chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide () Core: Pyrazol-3-yl (5-membered ring with two adjacent nitrogen atoms). Substituents: 4-Chlorophenyl (thioether), phenyl (pyrazole N1). The absence of a fused aromatic system (compared to quinazolines) may reduce planarity and π-π stacking interactions .

Pyrazinone vs. Quinazoline Derivatives

  • Example: N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () Core: Quinazoline (fused benzene-pyrimidine system). Substituents: 4-Chlorophenyl (quinazoline C3), 3-chloro-4-fluorophenyl (acetamide). The additional chlorine substituent may increase lipophilicity compared to the pyrazinone analog .

Substituent Effects

Halogenation Patterns

  • Example: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Substituents: 3-Chlorophenyl (thioether), trifluoromethyl (pyrazole C3). Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, while the pyrazinone analog’s 3-chloro-4-fluorophenyl group balances lipophilicity and polarity .

Polar vs. Non-Polar Groups

  • Example: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () Substituents: 4-Sulfamoylphenyl (acetamide). Key Differences: The sulfamoyl group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the target compound’s non-polar N-phenyl group. This difference may impact solubility and target selectivity .

Research Implications

The structural variations among these analogs highlight the following trends:

  • Heterocycle Size : Larger cores (e.g., quinazoline) may improve target engagement but reduce metabolic stability.
  • Halogenation : Chloro and fluoro substituents optimize lipophilicity without excessive molecular weight.
  • Polar Groups : Sulfamoyl or sulfonamide moieties enhance solubility but may limit membrane permeability.

Biological Activity

The compound 2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClFN5OSC_{22}H_{19}ClFN_5OS with a molecular weight of 519.94 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC22 H19 Cl F N5 O5 S
Molecular Weight519.94 g/mol
LogP2.581
Polar Surface Area95.554 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to the compound . Research indicates that the presence of halogenated groups on the phenyl ring significantly enhances the biological activity against various pathogens.

  • Antibacterial Activity : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). It was less effective against Gram-negative bacteria like Escherichia coli and moderately effective against the yeast Candida albicans .
  • Mechanism of Action : The mechanism of action appears to involve disruption of bacterial cell membranes, which was confirmed through scanning electron microscopy (SEM) studies that showed membrane rupture in treated bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of compounds within this class is influenced by the position and type of substituents on the phenyl ring:

  • Positioning of Halogens : The study found that compounds with halogen substitutions at the para position exhibited higher lipophilicity, facilitating better membrane permeability .
  • Comparative Analysis : Compounds with similar structures were evaluated for their efficacy, revealing that those with multiple halogen substitutions demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .

Case Studies

Several case studies have documented the activity of similar compounds:

  • Study on N-substituted Phenylacetamides : This study synthesized various N-substituted phenylacetamides and evaluated their antimicrobial effects, confirming that compounds with specific substituents showed significant antibacterial activity against a range of pathogens .
  • Evaluation Against Plant Pathogens : Another research effort focused on evaluating similar compounds against plant pathogens, demonstrating effective nematicidal activity which may suggest broader applications in agricultural settings .

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